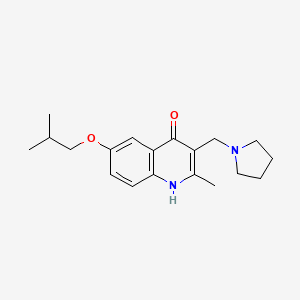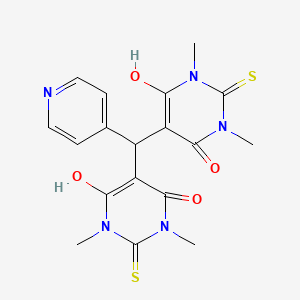
6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as IQ-1S, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of quinoline and has been shown to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is not fully understood. However, it has been proposed that 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol exerts its effects by modulating the activity of various signaling pathways. For example, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various signaling pathways. Additionally, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting the growth of cancer cells.
実験室実験の利点と制限
One of the advantages of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is its high potency and selectivity. It has been reported to exhibit a high affinity for its target molecules, which makes it a useful tool for studying various signaling pathways. Additionally, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to exhibit low toxicity in animal models, which makes it a promising candidate for further development.
However, there are also some limitations to the use of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments. One of the limitations is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, the mechanism of action of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. One direction is to further investigate its mechanism of action and identify its target molecules. This information could be used to develop more potent and selective derivatives of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol.
Another direction is to investigate the therapeutic potential of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in other diseases. For example, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol could be studied for its potential applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Furthermore, the development of new formulations of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol with improved solubility could facilitate its administration in vivo and increase its therapeutic potential.
Conclusion
In conclusion, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the therapeutic potential of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol and to develop more potent and selective derivatives.
合成法
The synthesis of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol involves the reaction of 6-hydroxy-2-methyl-4-quinolinol with isobutyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting compound is then treated with pyrrolidine and sodium hydride to yield 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. This method has been reported to provide a high yield of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol and has been used in various studies.
科学的研究の応用
6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In one study, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study reported that 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol exhibited neuroprotective effects in a mouse model of Parkinson's disease. Moreover, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
特性
IUPAC Name |
2-methyl-6-(2-methylpropoxy)-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13(2)12-23-15-6-7-18-16(10-15)19(22)17(14(3)20-18)11-21-8-4-5-9-21/h6-7,10,13H,4-5,8-9,11-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEIVDKJMAADOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OCC(C)C)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(2-methylpropoxy)-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorophenyl)-1-(cyclopropylmethyl)-6-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B4943457.png)
![4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline](/img/structure/B4943461.png)
![ethyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4943469.png)

![methyl 3-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4943486.png)


![methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4943510.png)
methyl]phosphonate](/img/structure/B4943511.png)

![9-[2-(4-bromophenoxy)ethyl]-9H-carbazole](/img/structure/B4943520.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B4943526.png)
![(3aS*,6aR*)-N-ethyl-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B4943535.png)
![2-(2-furyl)-5-imino-6-[(5-nitro-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4943541.png)